4-(2,5-dioxopyrrolidin-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of benzenesulfonamide, such as those incorporating pyrazole and pyridine moieties, exhibit promising anticancer activity against various cancer cell lines. For example, compounds have been synthesized to target breast cancer cell lines with significant efficacy, demonstrating potential as chemotherapeutic agents (Ghorab, El-Gazzar, Alsaid, 2014). Further, novel benzenesulfonamides incorporating pyrrole and pyrrolopyrimidine moieties have shown to inhibit carbonic anhydrase isoforms, with implications for tumor growth control (Ghorab, Alsaid, Ceruso, Nissan, Supuran, 2014).
Antimicrobial Properties
The synthesis and evaluation of benzenesulfonamide derivatives have also extended to their antimicrobial potential. Studies demonstrate the effectiveness of these compounds against a range of bacterial and fungal pathogens, highlighting their utility in combating infectious diseases (Chandak, Kumar, Kumar, Sharma, Aneja, Sharma, 2013).
Enzyme Inhibition
Benzenesulfonamide derivatives have been explored for their role in enzyme inhibition, particularly carbonic anhydrase inhibitors. These inhibitors have applications in managing conditions like glaucoma, epilepsy, and mountain sickness. Novel compounds have been identified that exhibit high selectivity and potency against human carbonic anhydrase isoforms, offering new therapeutic avenues (Ghorab, Alsaid, Ceruso, Nissan, Supuran, 2014).
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-24-13-15(12-22-24)18-7-2-14(10-21-18)11-23-30(28,29)17-5-3-16(4-6-17)25-19(26)8-9-20(25)27/h2-7,10,12-13,23H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNIWTVUXZBRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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